Indeloxazine hydrochloride

Übersicht

Beschreibung

Indeloxazinhydrochlorid ist eine Verbindung, die in Japan und Südkorea als Antidepressivum und zerebraler Aktivator vermarktet wurde. Es wurde hauptsächlich zur Behandlung psychiatrischer Symptome im Zusammenhang mit zerebrovaskulären Erkrankungen eingesetzt, wie z. B. Depressionen nach einem Schlaganfall, emotionale Störungen und Avolitionen . Indeloxazinhydrochlorid wirkt als Serotonin-Freisetzungsmittel, Noradrenalin-Wiederaufnahmehemmer und NMDA-Rezeptor-Antagonist .

Vorbereitungsmethoden

Die Synthese von Indeloxazinhydrochlorid beinhaltet die Reaktion von 2-(3H-Inden-4-yloxymethyl)morpholin mit Salzsäure. Der Syntheseweg beinhaltet die Bildung der Indenylether-Verknüpfung und anschliessende Morpholinring-Schliessung . Industrielle Produktionsverfahren beinhalten typischerweise eine grosstechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Indeloxazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Indeloxazinhydrochlorid in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Effects

Indeloxazine hydrochloride has been shown to exert significant effects on neurotransmitter systems, particularly involving serotonin and acetylcholine.

- Cognitive Enhancement : Research indicates that indeloxazine can ameliorate cognitive disturbances. For instance, a study demonstrated that it improved cycloheximide-induced amnesia in mice, suggesting its potential as a nootropic agent . This effect is attributed to the drug's ability to enhance acetylcholine release in the frontal cortex through activation of the 5-HT4 receptor .

- Cholinergic System Activation : Indeloxazine facilitates cerebral function partly by activating the central cholinergic system. In experiments with rats, it prolonged latency in passive avoidance tasks disrupted by cholinergic transmission, indicating its role in cognitive processes . Additionally, it increased extracellular acetylcholine levels, further supporting its cognitive-enhancing properties .

Analgesic Properties

Recent studies have highlighted indeloxazine's analgesic effects, particularly in models of neuropathic pain.

- Pain Management : The (+)-isomer of indeloxazine (AS1069562) has shown promise in treating inflammatory and non-inflammatory nociceptive pain in rat models. It significantly improved pain-related behaviors and sustained analgesic effects for up to 24 hours post-administration . This suggests potential applications in chronic pain management.

- Mechanism of Action : The analgesic effects are linked to serotonin and norepinephrine reuptake inhibition, which may correlate with the drug's efficacy in modulating pain thresholds . The study found that SERT occupancy levels above 70% were necessary for significant analgesic effects, indicating a dose-dependent relationship between drug concentration and pain relief .

Clinical Observations and Side Effects

While indeloxazine has therapeutic potential, clinical observations have noted adverse effects.

- Parkinsonism Symptoms : There have been reports of parkinsonism symptoms in elderly patients treated with indeloxazine. Symptoms appeared after administration and resolved upon discontinuation of the drug, suggesting that it may disrupt the balance of neurotransmitters such as dopamine and norepinephrine . This raises concerns about its use in older populations with pre-existing neurological vulnerabilities.

Summary of Research Findings

The following table summarizes key findings regarding this compound's applications:

Wirkmechanismus

Indeloxazine hydrochloride exerts its effects through multiple mechanisms:

Serotonin Releasing Agent: It increases the release of serotonin in the brain, which helps alleviate depressive symptoms.

Norepinephrine Reuptake Inhibitor: By inhibiting the reuptake of norepinephrine, it increases the levels of this neurotransmitter in the brain, contributing to its antidepressant effects.

NMDA Receptor Antagonist: It blocks NMDA receptors, which are involved in excitatory neurotransmission, providing neuroprotective effects.

Acetylcholine Release Enhancement: This compound enhances the release of acetylcholine in the rat forebrain through activation of the 5-HT4 receptor.

Vergleich Mit ähnlichen Verbindungen

Indeloxazinhydrochlorid kann mit anderen Verbindungen verglichen werden, die ähnliche pharmakologische Eigenschaften aufweisen:

Bifemelanhydrochlorid: Klinisch eingesetzt, um Apathie und emotionale Störungen bei Patienten mit zerebrovaskulären Erkrankungen zu reduzieren.

Viloxazin: Ein Antidepressivum, das als Noradrenalin-Wiederaufnahmehemmer wirkt.

Amitriptylin: Ein trizyklisches Antidepressivum, das die Wiederaufnahme von Serotonin und Noradrenalin hemmt.

Indeloxazinhydrochlorid ist durch seine kombinierte Wirkung als Serotonin-Freisetzungsmittel, Noradrenalin-Wiederaufnahmehemmer und NMDA-Rezeptor-Antagonist einzigartig, was ein breites Spektrum therapeutischer Wirkungen bietet .

Biologische Aktivität

Indeloxazine hydrochloride, a compound originally marketed as an antidepressant and cerebral activator, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and implications for various neurological conditions based on extensive research findings.

Chemical Structure and Properties

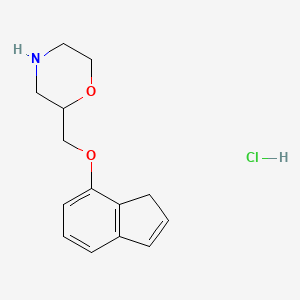

- IUPAC Name : (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride

- Molecular Formula : C₁₄H₁₇NO₂

- Molar Mass : 231.295 g/mol

Indeloxazine is structurally related to other antidepressants and operates through multiple neurotransmitter systems, primarily affecting serotonin, norepinephrine, and acetylcholine levels in the brain.

Indeloxazine exhibits several pharmacological actions:

- Serotonin Releasing Agent : It enhances serotonin release, particularly through activation of the 5-HT4 receptor.

- Norepinephrine Reuptake Inhibition : It inhibits the reuptake of norepinephrine, contributing to its antidepressant effects.

- NMDA Receptor Antagonism : This action may provide neuroprotective benefits.

- Cognitive Enhancement : Indeloxazine has been shown to improve cognitive functions in various animal models.

Cognitive Effects

Research indicates that indeloxazine has significant effects on cognitive disturbances:

- Amnesia Amelioration : In studies involving cycloheximide-induced amnesia in mice, indeloxazine improved memory performance compared to control groups .

- Learning Enhancement : It was found to enhance passive learned behavior in rats, suggesting a facilitatory role on central monoaminergic systems .

Neurochemical Activity

Indeloxazine's influence on neurotransmitter levels has been documented:

- Serotonin and Norepinephrine Levels : Studies have demonstrated that indeloxazine increases extracellular levels of these neurotransmitters in the rat frontal cortex .

- Parkinsonism Symptoms : Some patients developed parkinsonism symptoms during treatment, which were reversible upon discontinuation of the drug. This suggests that indeloxazine may disrupt the balance of norepinephrine and dopamine in the brain .

Parkinsonism Induced by Indeloxazine

A notable case involved three elderly patients who exhibited parkinsonism symptoms after receiving daily doses of indeloxazine. The symptoms resolved upon withdrawal of the drug, indicating a potential link between indeloxazine administration and dopamine dysregulation in susceptible populations .

Antidepressant Properties

In another study, indeloxazine demonstrated antidepressant-like effects comparable to those of established antidepressants like amitriptyline. It showed preferential binding to serotonin and norepinephrine uptake sites, further supporting its potential as a therapeutic agent for mood disorders .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHLNDPKPIPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60929-23-9 (Parent) | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60983582 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65043-22-3 | |

| Record name | Indeloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.